6-Methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-YL)phenyl]-1H-indole-2-carboxamide
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Overview
Description
6-Methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-YL)phenyl]-1H-indole-2-carboxamide is a synthetic organic compound It belongs to the class of indole derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-YL)phenyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. The starting materials often include indole derivatives, which undergo functional group modifications to introduce the methoxy, methyl, and oxopyrrolidinyl groups. Common synthetic routes may involve:
Nitration and Reduction: Introduction of nitro groups followed by reduction to amines.
Acylation: Formation of amides through acylation reactions.
Cyclization: Formation of the indole ring through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-YL)phenyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-YL)phenyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Binding to receptors: Modulating receptor activity.
Inhibiting enzymes: Blocking enzyme activity.
Altering signaling pathways: Affecting cellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-YL)phenyl]-1H-indole-2-carboxamide include other indole derivatives with similar functional groups. Examples include:
- 5-methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-1H-indole-2-carboxamide
- 6-methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-1H-indole-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific functional group arrangement, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
6-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-13-5-7-15(11-19(13)24-9-3-4-20(24)25)22-21(26)18-10-14-6-8-16(27-2)12-17(14)23-18/h5-8,10-12,23H,3-4,9H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXDAPNUWGBAOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(N2)C=C(C=C3)OC)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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